molecular formula C17H15N3O2 B4761230 4-hydroxy-2-methyl-N-(2-pyridinylmethyl)-6-quinolinecarboxamide

4-hydroxy-2-methyl-N-(2-pyridinylmethyl)-6-quinolinecarboxamide

Cat. No. B4761230
M. Wt: 293.32 g/mol
InChI Key: QVYCATXDVGSKLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-2-methyl-N-(2-pyridinylmethyl)-6-quinolinecarboxamide, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinases (PI3Ks). It is widely used as a tool compound in scientific research to investigate the role of PI3Ks in various cellular processes.

Mechanism of Action

Target of Action

The primary target of this compound, also known as Piroxicam , is the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain in the body .

Mode of Action

Piroxicam exerts its therapeutic effects by reversibly inhibiting cyclooxygenase, thereby reducing the synthesis of prostaglandins in peripheral tissues . This inhibition disrupts the production of prostaglandins, which are responsible for mediating pain, inflammation, and fever .

Biochemical Pathways

By inhibiting the cyclooxygenase enzyme, Piroxicam disrupts the biochemical pathway that leads to the synthesis of prostaglandins . This results in a decrease in the levels of prostaglandins, which in turn reduces inflammation, pain, and fever .

Pharmacokinetics

Piroxicam is rapidly and completely absorbed after oral administration . The time to reach maximum concentration (Tmax) is 3 to 5 hours . The half-life (T1/2) is between 30 to 86 hours, which allows for once-daily dosing . More than 90% of Piroxicam is bound to plasma proteins . It is primarily metabolized in the liver . About 66% of the drug is excreted via the kidneys, and 33% is excreted in the feces .

Result of Action

The inhibition of prostaglandin synthesis by Piroxicam leads to a reduction in inflammation, pain, and fever . This makes it effective in treating conditions like rheumatoid arthritis and osteoarthritis .

Action Environment

The action of Piroxicam can be influenced by various environmental factors. For instance, the presence of food can slow down its absorption . Additionally, in patients with impaired renal function, the half-life of Piroxicam can be prolonged . Therefore, the dosage may need to be adjusted in such patients .

Safety and Hazards

This compound is considered hazardous. It is toxic if swallowed . It is advised to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product .

Biochemical Analysis

Biochemical Properties

It is known that this compound has the potential to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 2-Methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide on cellular processes are complex and multifaceted. It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide in animal models may vary with different dosages. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2-Methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydroquinoline-6-carboxamide may be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include interactions with transporters or binding proteins, and potential effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-8-16(21)14-9-12(5-6-15(14)20-11)17(22)19-10-13-4-2-3-7-18-13/h2-9H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYCATXDVGSKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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